molecular formula C5H11IN2S B1600975 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide CAS No. 61076-89-9

1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Cat. No. B1600975
CAS RN: 61076-89-9
M. Wt: 258.13 g/mol
InChI Key: GBQRICLUHNYAPT-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylthio)imidazole is a compound with the molecular formula C5H8N2S . It is also known as 1,3-diazole and contains two nitrogen atoms, one of which bears a hydrogen atom .


Synthesis Analysis

The synthesis of imidazole compounds has been well-studied due to their importance as bioactive scaffolds . The first synthesis of imidazole was made by the reaction of glyoxal and formaldehyde in ammonia . A high-yielding, regiospecific synthesis of 1H-imidazole-2-thiones ring has also been developed .


Molecular Structure Analysis

The molecular weight of 1-Methyl-2-(methylthio)imidazole is 128.20 g/mol . It has a 2D structure and a 3D conformer . The InChIKey of the compound is LKIVEIAXFZBGMO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 128.20 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . The compound does not have any hydrogen bond donors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiocarbonyl Transfer Reagent for Synthesis : 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide derivatives, such as 1-(Methyldithiocarbonyl)imidazole, are efficient in transferring thiocarbonyl groups for synthesizing thioureas and dithiocarbamates (Mohanta, Dhar, Samal, Ila, & Junjappa, 2000).

  • Synthesis of Imidazole Analogs : The reaction of 1-methyl-2-methylthio-2-imidazoline-4-on-hydroiodide with various agents can lead to the formation of novel imidazole analogs, which have potential applications in medicinal chemistry (Paetzel & Liebscher, 1992).

Biological Applications

  • Antimicrobial Studies : Some derivatives of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, like imidazolopeptides, have shown antimicrobial activity against fungi and bacteria (Dahiya, 2008).

  • Electrolyte for Fuel Cells : Derivatives like 1-methyl imidazole have been used as additives in polybenzimidazole equilibrated with phosphoric acid, showing promise as high-temperature proton-conducting polymer electrolytes (Schechter & Savinell, 2002).

Material Science and Chemistry

  • Corrosion Inhibition : Imidazole derivatives demonstrate efficiency in inhibiting copper corrosion, suggesting their potential use in materials science and engineering (Gašparac, Martin, & Stupnišek-lisac, 2000).

  • Synthesis of Heterocyclic Derivatives : The compound and its derivatives are used in synthesizing various heterocyclic structures, highlighting their importance in organic synthesis and drug development (Nedolya, Brandsma, & Trofimov, 1997).

Future Directions

Imidazole compounds have been the focus of extensive research due to their wide range of biological activities . Future research may focus on exploring the potential applications of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide in various fields, including medicinal chemistry .

properties

IUPAC Name

1-methyl-2-methylsulfanyl-4,5-dihydroimidazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.HI/c1-7-4-3-6-5(7)8-2;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQRICLUHNYAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C1SC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484037
Record name 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

CAS RN

61076-89-9
Record name 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 1-methylimidazolidine-2-thione (5.17 g, 44.5 mmol) in acetone (50 mL) was added MeI (2.9 mL, 46.6 mmol). The solution was allowed to stir at room temperature for 4 h and the resulting solid was quickly filtered and then dried in vacuo to give 1-methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (8.79 g, 77%) as beige solid.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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